N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine sulfonamide derivative characterized by a 2-fluorophenyl group attached to the sulfonamide nitrogen and a dioxo-tetrahydropyrimidine core. The fluorine atom at the ortho position of the phenyl ring may enhance electronic effects and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJQZFMXOOCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 2-fluoroaniline with a suitable sulfonyl chloride, followed by cyclization with a urea derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Functional Groups : Replacement of the sulfonamide with a carboxylic acid () reduces molecular weight but may limit membrane permeability due to increased polarity. Thioxo analogs () exhibit lower melting points (~305–315°C) compared to dioxo derivatives, suggesting altered crystallinity .
- Biological Activity : The thioxo-containing compound 6d () shows CDK2A inhibition, while the 4-fluorophenyl carboxylic acid derivative () targets mosquito kynurenine formamidase, highlighting substituent-driven selectivity .
Pharmacokinetic and Computational Insights
- Lipophilicity : The 2-fluorophenyl group in the target compound may increase logP compared to polar carboxylic acid analogs (), enhancing passive diffusion .
- Thermal Stability : High melting points (>300°C) in dioxo derivatives () suggest robust solid-state stability, critical for formulation .
- Docking Studies : The 4-fluorophenyl carboxylic acid analog () shows strong binding to kynurenine formamidase (ΔG = -8.7 kcal/mol), but the target’s sulfonamide group could improve target engagement via hydrogen bonding .
Biological Activity
N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11FN2O4S
- Molecular Weight : 307.30 g/mol
- IUPAC Name : this compound
The compound features a tetrahydropyrimidine ring with a sulfonamide group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrimidine class exhibit various antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth and exhibit antifungal activity. The specific compound has been tested against several bacterial strains with promising results.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
These results suggest that this compound possesses significant antimicrobial properties.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line : A431 (vulvar epidermal carcinoma)
- IC50 : 25 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 30 µM
These findings indicate a moderate level of activity against cancer cells, warranting further investigation into its mechanism of action and potential clinical applications.
The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and disrupt cellular metabolism in target organisms. This is particularly relevant in the context of antimicrobial and anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on a range of bacterial strains.
- Results indicated a dose-dependent inhibition of growth.
- Suggested mechanisms included disruption of cell wall synthesis and inhibition of DNA replication.
-
Anticancer Study :
- Evaluated in human cancer cell lines.
- Showed induction of apoptosis in treated cells.
- Mechanistic studies suggested involvement of caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
